![molecular formula C17H17N3O B2668604 N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide CAS No. 686735-95-5](/img/structure/B2668604.png)

N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

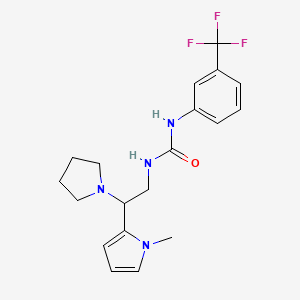

“N-[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide” is a benzimidazole derivative . Benzimidazole derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized and assessed for various biological activities .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a topic of interest among medicinal chemists . They have been prepared and assessed for activation of certain proteins, such as human glucokinase (GK), accompanied by molecular docking investigations .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various computational and spectroscopic techniques . The optimized geometrical structure, electronic, and vibrational features have been investigated .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives have been studied, particularly in the context of their activation of GK . The bonding interactions of these derivatives with the residues in the allosteric site of GK protein have been predicted .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been analyzed using various techniques . The UV-vis spectrum, as well as effects of solvents, have been investigated . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .Scientific Research Applications

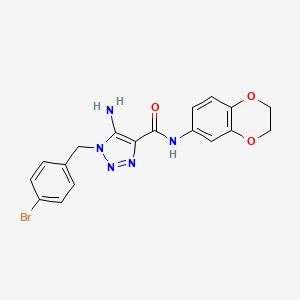

- Researchers have exploited 1,2,3-triazoles in drug design and development. Notable examples include the anticonvulsant drug Rufinamide , the broad-spectrum cephalosporin antibiotic Cefatrizine , and the anticancer drug Carboxyamidotriazole .

- Various synthetic approaches exist for 1,2,3-triazole synthesis. These include copper-catalyzed reactions, enamine-mediated cycloadditions, and regioselective methods .

Drug Discovery and Medicinal Chemistry

Organocatalysis and Synthetic Methodologies

Mechanism of Action

The mechanism of action of benzimidazole derivatives is often related to their interaction with certain proteins. For instance, they have been found to act as allosteric activators of GK, revealing significant hypoglycemic effects for therapy of type-2 diabetes (T2D) in animal as well as human models .

properties

IUPAC Name |

N-[1-(1-methylbenzimidazol-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12(18-17(21)13-8-4-3-5-9-13)16-19-14-10-6-7-11-15(14)20(16)2/h3-12H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMRNRJITQDGNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(1-methylbenzimidazol-2-yl)ethyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[(4-Methylbenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2668523.png)

![9-(tert-Butoxycarbonyl)-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B2668529.png)

![N-(2,4-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668533.png)

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2668538.png)

![3-(1H-pyrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2668539.png)